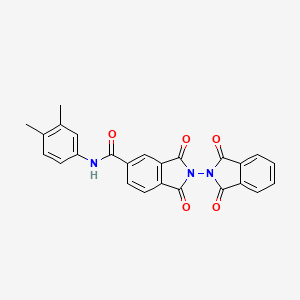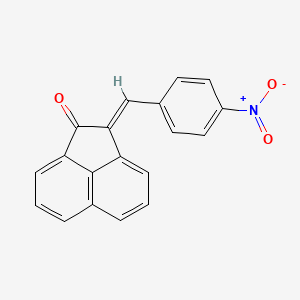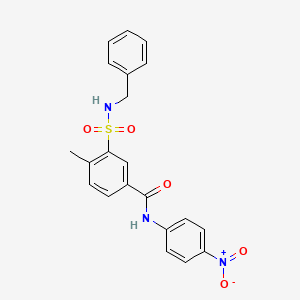![molecular formula C21H23N3O5S B4952280 N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide](/img/structure/B4952280.png)
N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, linked to a hexyl chain and a phenylethanediamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the oxidation of 1,2-benzisothiazole with suitable oxidizing agents such as hydrogen peroxide or peracids. The resulting 1,1-dioxido-1,2-benzisothiazole is then reacted with a hexyl halide under basic conditions to form the hexyl ether derivative. Finally, the hexyl ether is coupled with phenylethanediamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the oxidation and coupling steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxido groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction could produce the corresponding benzisothiazole without the dioxido groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzisothiazole moiety may interact with enzymes or receptors, leading to changes in cellular processes. The hexyl chain and phenylethanediamide group may also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to penetrate cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-dioxido-1,2-benzisothiazol-3-yl)ethane-1,2-diamine
- (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetonitrile
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
Uniqueness
N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide stands out due to its unique combination of a benzisothiazole moiety with a hexyl chain and phenylethanediamide group. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[6-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]hexyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-19(20(26)23-16-10-4-3-5-11-16)22-14-8-1-2-9-15-29-21-17-12-6-7-13-18(17)30(27,28)24-21/h3-7,10-13H,1-2,8-9,14-15H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQCEWDVWKMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCCCCCOC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-{[2-(prop-2-en-1-yl)phenoxy]methyl}benzamide](/img/structure/B4952210.png)

![1-[3-(3-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4952230.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4952244.png)
![(5Z)-3-(2-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4952250.png)
![2-(4-chlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4952251.png)
![1-(1,3-thiazol-4-ylcarbonyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4952258.png)
![5-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4952260.png)
![N-[3-(2-ethylphenoxy)propyl]butan-1-amine](/img/structure/B4952268.png)
![2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B4952271.png)
![4-allyl-2-methoxy-1-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4952281.png)
